molecular formula C17H14Cl2O B3329169 (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 556056-54-3

(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B3329169
CAS No.: 556056-54-3
M. Wt: 305.2 g/mol
InChI Key: YVFRTOCVSCAYKR-JXMROGBWSA-N
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of two aromatic rings connected by a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : The most common method for synthesizing (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is through an aldol condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

  • Claisen-Schmidt Condensation: : Another method involves the Claisen-Schmidt condensation, where the same reactants are used but under different conditions, such as using a stronger base like sodium ethoxide in ethanol. This method can offer higher yields and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, converting the propenone bridge into a saturated ketone or alcohol.

  • Substitution: : The chlorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. Modifications to the aromatic rings or the propenone bridge can lead to compounds with enhanced biological activity and selectivity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the ethyl group can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the ethyl group, which can affect its chemical reactivity and biological activity.

    (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one: Contains only one chlorine atom, leading to different substitution patterns and reactivity.

    (2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: The presence of a methyl group instead of an ethyl group can influence its physical and chemical properties.

Uniqueness

The presence of both chlorine atoms and an ethyl group in (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one makes it unique in terms of its reactivity and potential applications. These substituents can significantly impact its chemical behavior and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O/c1-2-12-3-5-13(6-4-12)7-10-17(20)15-9-8-14(18)11-16(15)19/h3-11H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFRTOCVSCAYKR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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